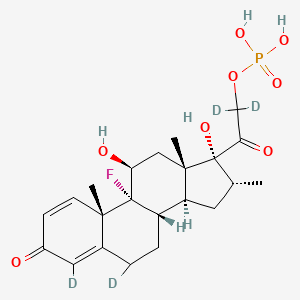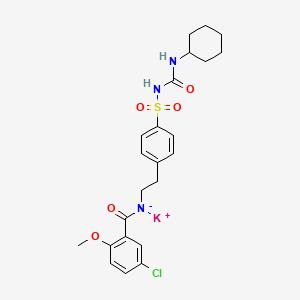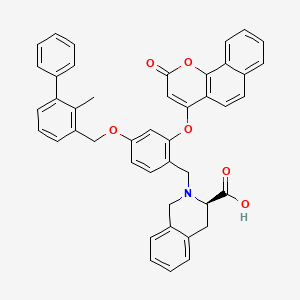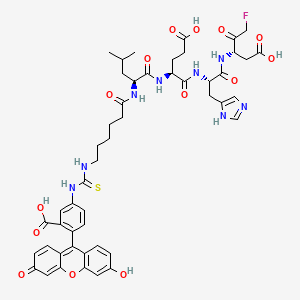![molecular formula C50H73N15O12 B12399312 [Tyr8] Bradykinin](/img/structure/B12399312.png)
[Tyr8] Bradykinin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Tyr8] Bradykinin is a synthetic peptide derivative of bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes. Bradykinin is known for its vasodilatory, natriuretic, antioxidative, and pro-angiogenic activities . The modification at the eighth position with tyrosine enhances its stability and biological activity, making this compound a valuable tool in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Tyr8] Bradykinin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .
化学反応の分析
Types of Reactions
[Tyr8] Bradykinin undergoes various chemical reactions, including iodination, phosphorylation, and amidation. These reactions are essential for modifying the peptide for specific research applications.
Common Reagents and Conditions
Iodination: This reaction is performed using reagents such as chloramine-T or lactoperoxidase.
Phosphorylation: This reaction involves the addition of phosphate groups to the peptide, often using reagents like adenosine triphosphate (ATP) and kinases.
Amidation: This reaction is used to modify the C-terminal of the peptide, typically employing reagents like carbodiimides.
Major Products Formed
The major products formed from these reactions include iodinated this compound, phosphorylated this compound, and amidated this compound. These modifications enhance the peptide’s stability and biological activity .
科学的研究の応用
[Tyr8] Bradykinin is extensively used in scientific research due to its enhanced stability and biological activity. Some of its applications include:
作用機序
[Tyr8] Bradykinin exerts its effects by binding to bradykinin receptors, specifically the B2 receptor. This binding activates various signaling pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2). The activation of these pathways leads to a range of physiological responses, such as vasodilation, natriuresis, and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Bradykinin: The parent compound, known for its vasodilatory and pro-inflammatory effects.
[Des-Arg9] Bradykinin: A derivative that primarily binds to the B1 receptor, involved in chronic pain and inflammation.
[Hyp3] Bradykinin: A modified form with enhanced stability and activity.
Uniqueness of [Tyr8] Bradykinin
This compound is unique due to its enhanced stability and biological activity compared to its parent compound, bradykinin. The addition of tyrosine at the eighth position allows for more precise studies of receptor binding and signaling pathways, making it a valuable tool in both basic and applied research .
特性
分子式 |
C50H73N15O12 |
|---|---|
分子量 |
1076.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H73N15O12/c51-32(11-4-20-56-49(52)53)45(73)65-24-8-15-39(65)47(75)64-23-6-13-37(64)43(71)58-27-40(68)59-34(25-29-9-2-1-3-10-29)41(69)62-36(28-66)46(74)63-22-7-14-38(63)44(72)61-35(26-30-16-18-31(67)19-17-30)42(70)60-33(48(76)77)12-5-21-57-50(54)55/h1-3,9-10,16-19,32-39,66-67H,4-8,11-15,20-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChIキー |
MWVUEDATXZGOMI-FDISYFBBSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















